(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in organic chemistry due to its unique structural features, particularly the trifluoromethyl substituent, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is , and its molecular weight is approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and affects the compound's pharmacokinetic properties, making it a valuable candidate in various applications, including pharmaceuticals and agrochemicals .
Common reagents for these reactions include chromium trioxide for oxidation and palladium on carbon for reduction .
The biological activity of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is notable in its potential as a chiral building block for synthesizing neuroprotective compounds. Specifically, it has been utilized in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which exhibits neuroprotective properties. The compound's ability to act as an electron donor-acceptor complex makes it suitable for catalyzing various bio
The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of 3-(trifluoromethyl)acetophenone. Several methods have been developed for this purpose:
The applications of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol are diverse:
Interaction studies involving (S)-1-(3-(Trifluoromethyl)phenyl)ethanol focus on its biochemical pathways and catalysis mechanisms. Research indicates that it can enhance the synthesis of nitrogen-containing compounds through electron transfer processes. Additionally, studies on its interactions with various enzymes highlight its potential as a substrate or inhibitor, influencing metabolic pathways relevant to drug metabolism and efficacy .
Several compounds share structural similarities with (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, but each exhibits unique properties:
Compound Name | Structure | Key Features |
---|---|---|
(R)-1-(3-(Trifluoromethyl)phenyl)ethanol | Structure | Enantiomer with potential neuroprotective properties |
1-[2-(Trifluoromethyl)phenyl]ethanol | Structure | Different position of trifluoromethyl group affecting reactivity |
4-(Trifluoromethyl)phenol | Structure | Hydroxyl group instead of an alcohol; used in different chemical syntheses |
The uniqueness of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol lies in its specific stereochemistry and the positioning of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity compared to these similar compounds .